2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Medicinal Chemistry Synthetic Intermediate Electrophilic Substitution

2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7) is a chloroacetyl-functionalized benzo[b]thiophene derivative, recognized as a key synthetic intermediate for chymase inhibitor programs and broader heterocyclic diversification. It possesses the molecular formula C₁₁H₈Cl₂OS (MW 259.15 g mol⁻¹), with a melting point of 156–160 °C and an XLogP3 of 4.6, identifying it as a highly lipophilic chloroacetyl electrophile.

Molecular Formula C11H8Cl2OS
Molecular Weight 259.2 g/mol
CAS No. 156801-47-7
Cat. No. B133289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
CAS156801-47-7
Molecular FormulaC11H8Cl2OS
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CCl
InChIInChI=1S/C11H8Cl2OS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
InChIKeyMSOJRYIWMSFMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7) – Core Identifiers & Structural Context for Benzo[b]thiophene Procurement


2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7) is a chloroacetyl-functionalized benzo[b]thiophene derivative, recognized as a key synthetic intermediate for chymase inhibitor programs and broader heterocyclic diversification [1]. It possesses the molecular formula C₁₁H₈Cl₂OS (MW 259.15 g mol⁻¹), with a melting point of 156–160 °C and an XLogP3 of 4.6, identifying it as a highly lipophilic chloroacetyl electrophile [2].

Why In-Class Benzo[b]thiophene Analogs Cannot Replace 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one in Pharmaceutical Intermediate Procurement


Superficially related benzo[b]thiophene derivatives—such as 2-acetyl, 2-carboxylic acid, or 2-acetic acid analogs—share a common heterocyclic core but diverge in reactivity, physicochemical properties, and synthetic outcomes. The α-chloroacetyl substituent of the target compound introduces a twofold electrophilic character (acyl chloride-like reactivity plus ketone functionality) absent in the non-halogenated analogs, enabling chemoselective nucleophilic displacement that is critical for constructing chymase inhibitor scaffolds [1][2]. Direct replacement with e.g., 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS 51527-18-5; mp 115–117 °C) would eliminate the chloro leaving group, requiring additional activation steps and decreasing synthetic yield. These functional-group-dependent properties create quantifiable gaps in reactivity, lipophilicity, and process scalability that preclude simple interchange.

2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one – Differential Evidence vs. Closest Analogs for Informed Procurement


α-Chloro Substituent Enables Orthogonal Electrophilic Reactivity Relative to 2-Acetyl Analog

The target compound possesses a chloroacetyl group ( –C(=O)CH₂Cl) that provides two distinct electrophilic centers: the carbonyl carbon for nucleophilic addition and the α-methylene carbon for Sₙ2 displacement. In contrast, the non-halogenated analog 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS 51527-18-5) contains only the ketone electrophile, rendering it unreactive toward amines or thiols without prior α-functionalization [1]. The chloroacetyl moiety enables chemoselective N-alkylation under mild conditions (ROOM temperature, 1–2 h, >80 % yield in model reactions), whereas the acetyl analog requires elevated temperature and Lewis-acid catalysis to achieve comparable conversions [2].

Medicinal Chemistry Synthetic Intermediate Electrophilic Substitution

Higher Lipophilicity (XLogP3 4.6) Compared to 2-Carboxylic Acid and 2-Acetic Acid Derivatives

The target compound exhibits an XLogP3 of 4.6, positioning it as a highly lipophilic intermediate [1]. Two commercially available comparators—5-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS 50451-84-8; XLogP3 ~3.0 predicted) and 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid (Tianafac, CAS 51527-19-6; LogP 3.49) [2][3]—are significantly less lipophilic by >1 log unit. This 10-fold difference in calculated partition coefficient influences membrane permeability profiles of downstream products and affects chromatographic purification behavior.

Physicochemical Profiling Drug Design ADME Optimization

Elevated Melting Point (156–160 °C) Enables Purity Enhancement via Recrystallization vs. Lower-Melting Acetyl Analog

The compound melts at 156–160 °C [1]. The closest structural analog, 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS 51527-18-5), melts at 115–117 °C . The 41–43 °C elevation in melting point for the chloroacetyl derivative reflects stronger intermolecular forces (likely dipole-dipole interactions from the C–Cl bond and more efficient crystal packing). A higher melting point simplifies purification by recrystallization from common organic solvents, reduces residual solvent entrapment, and improves handling characteristics in solid-dispensing automated synthesis platforms.

Solid-State Properties Purification Technology Process Chemistry

Validated Intermediate Status in Scalable Chymase Inhibitor Synthesis per Patent Literature

EP 1947097 A1 (Teijin Pharma) explicitly describes benzo[b]thiophene intermediates bearing a chloroacetyl or related reactive handle at the 2-position as critical for constructing 3-hydroxymethylbenzo[b]thiophene derivatives—key precursors to chymase inhibitors [1]. While the patent encompasses a genus, the target compound’s specific substitution pattern (5-chloro, 3-methyl, 2-chloroacetyl) matches the disclosed intermediates. In contrast, non-halogenated analogs or 2-carboxylic acid derivatives require additional activation (e.g., reduction, chlorination) before entering the patented synthetic sequence, adding 1–2 synthetic steps and reducing overall yield (comparative yields of ~64 % for a non-optimized 3-hydroxymethyl intermediate are cited in the patent background) [2].

Process Development Chymase Inhibitor Patent-Protected Intermediate

Procurement-Relevant Application Scenarios for 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one


Medicinal Chemistry: Late-Stage Diversification of Chymase Inhibitor Scaffolds

The chloroacetyl group serves as a linchpin for installing diverse amine, thiol, or hydroxyl nucleophiles at the 2-position of the benzo[b]thiophene core. Patent EP 1947097 A1 and related filings explicitly disclose this substitution pattern in the construction of chymase inhibitors for cardiovascular and inflammatory indications [1]. Procurement of the pre-functionalized chloroacetyl derivative eliminates the need for in-house halogenation of the 2-acetyl precursor, compressing synthetic sequences by one or more steps.

Process Chemistry: Scalable Synthesis of 3-Substituted Benzo[b]thiophene Libraries

The elevated melting point (156–160 °C vs. 115–117 °C for the acetyl analog) facilitates purification by recrystallization, a critical consideration for kilogram-scale campaigns where chromatographic purification is cost-prohibitive . The chloroacetyl group's reactivity profile supports parallel library synthesis under mild conditions, enabling rapid structure-activity relationship (SAR) exploration around the benzo[b]thiophene template.

Physicochemical Optimization: Accessing High-LogP Benzo[b]thiophene Intermediates

With an XLogP3 of 4.6, the target compound is substantially more lipophilic than the 2-carboxylic acid (LogP ~3.0) or 2-acetic acid (LogP 3.49) analogs [2][3]. This property is advantageous when designing downstream compounds intended for CNS penetration or when seeking to modulate the lipophilicity-efficiency balance of lead series. Procurement teams targeting high-LogP chemical space should benchmark candidate intermediates against these values.

Chemical Biology: Probe Development via Chemoselective Bioconjugation

The α-chloromethylene carbon of the chloroacetyl moiety is a soft electrophile that can be selectively displaced by thiol-containing biomolecules (e.g., cysteine residues) or functionalized linkers under near-physiological conditions [4]. This enables the construction of activity-based probes, PROTACs, or fluorescent conjugates from a common intermediate, providing a strategic advantage over non-halogenated analogs that require pre-activation.

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